
1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-ethoxyethanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex piperazine derivatives, like our compound, often involves multi-component cyclocondensation or other sophisticated organic synthesis techniques. For example, Rajkumar et al. (2014) describe the synthesis of piperazine derivatives using a four-component cyclocondensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate, catalyzed by SO4²⁻/Y2O3 in ethanol, which could be analogous to the synthesis of our compound (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Development of Novel Compounds
- Antimicrobial Activities : Compounds related to 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-ethoxyethanone hydrochloride have been synthesized for their potential antimicrobial activities. For instance, derivatives of 1,2,4-Triazole, a structurally similar compound, showed good to moderate activities against various microorganisms (Bektaş et al., 2007).
- Heterocyclic Analogues : Research into heterocyclic analogues of chlorcyclizine, which possess a similar molecular structure, demonstrated potent hypolipidemic activity, indicating potential applications in the treatment of lipid disorders (Ashton et al., 1984).
Therapeutic and Pharmacological Applications
- Antidepressant Properties : Studies on compounds structurally akin to this compound, such as HBK-15, have shown promising results as antidepressants. These compounds have been tested in mouse models, demonstrating efficacy in reversing depressive-like behaviors (Pytka et al., 2017).
Chemical and Physical Properties
- Solubility and Partitioning : The solubility thermodynamics and partitioning processes in biologically relevant solvents of certain triazole class compounds, which are structurally related, have been thoroughly examined. This research is critical for understanding the pharmacokinetics and dynamics of such compounds (Volkova et al., 2020).
Synthesis of Polyamides
- Polyamide Synthesis : Related compounds have been used in the synthesis of polyamides containing nucleobases like theophylline and thymine. These polyamides have potential applications in materials science and bioengineering (Hattori & Kinoshita, 1979).
Antifungal and Analgesic Applications
- Antifungal and Analgesic Agents : Research into compounds with similar chemical structures has led to the development of novel agents with antifungal and analgesic properties. These compounds have shown significant activity in inhibiting COX-2, with potential therapeutic applications (Abu‐Hashem et al., 2020).
Antibacterial Activity
- Antibacterial Agents : The antibacterial activity of compounds like Terazosin hydrochloride, which shares structural features with this compound, has been evaluated, showing significant inhibition against various bacteria (Kumar et al., 2021).
Wirkmechanismus
The mechanism of action of isoxazole derivatives can vary widely depending on the specific compound and its biological target . Isoxazole derivatives have been found to exhibit a range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-2-ethoxyethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3.ClH/c1-4-19-10-14(18)17-7-5-16(6-8-17)9-13-11(2)15-20-12(13)3;/h4-10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXKPRIGVCBQIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCN(CC1)CC2=C(ON=C2C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-1-({3-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)piperidine](/img/structure/B2491308.png)

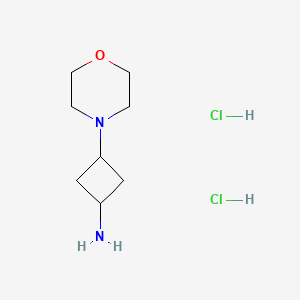
![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl nicotinate](/img/structure/B2491314.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2491316.png)
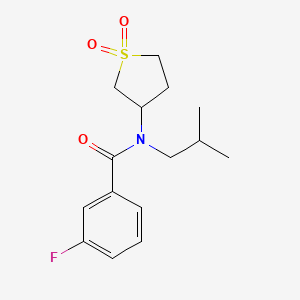
![1-(3-bromo-4-methoxyphenyl)-2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B2491319.png)
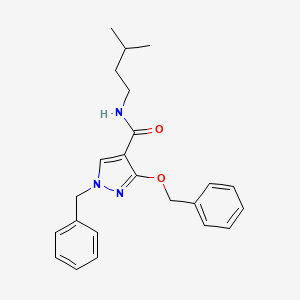
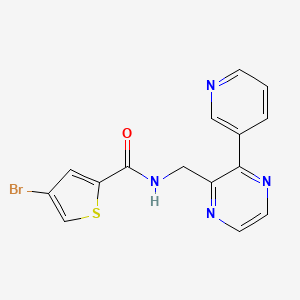
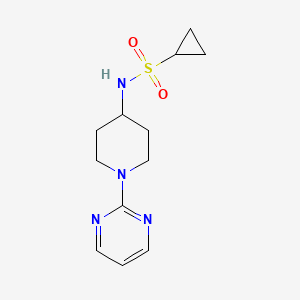
![7,7,7-Trifluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B2491326.png)
![ethyl 2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2491327.png)
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-3-(methylsulfanyl)propan-1-amine hydrochloride](/img/structure/B2491328.png)